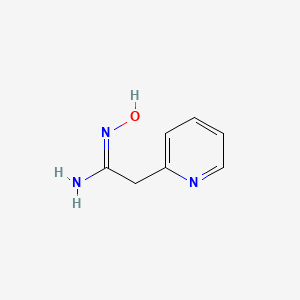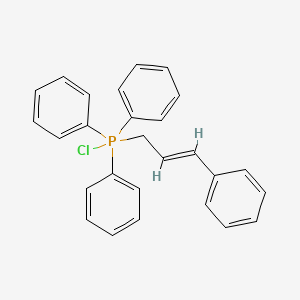
Chloro(cinnamyl)triphenyl-L5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(cinnamyl)triphenyl-L5-phosphane is an organophosphorus compound with the molecular formula C27H24ClP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a cinnamyl group and a chlorine atom. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(cinnamyl)triphenyl-L5-phosphane typically involves the reaction of triphenylphosphine with cinnamyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+CinnamylCl→Ph2P(Cinnamyl)Cl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Chloro(cinnamyl)triphenyl-L5-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphane can be oxidized to form phosphine oxides.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Wittig Reactions: The reaction is usually performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Substitution Reactions: The major products are substituted phosphines.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Wittig Reactions: The major products are alkenes.
科学的研究の応用
Chloro(cinnamyl)triphenyl-L5-phosphane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: It is used in the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of Chloro(cinnamyl)triphenyl-L5-phosphane primarily involves its role as a nucleophile in substitution reactions and as a reagent in the Wittig reaction. In the Wittig reaction, the phosphane forms a ylide intermediate, which reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine in organic synthesis.
Methoxymethyltriphenylphosphonium chloride: Another derivative of triphenylphosphine used in the Wittig reaction.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Uniqueness
Chloro(cinnamyl)triphenyl-L5-phosphane is unique due to the presence of the cinnamyl group, which provides additional reactivity and selectivity in chemical reactions. Its ability to participate in both substitution and Wittig reactions makes it a versatile reagent in organic synthesis.
特性
分子式 |
C27H24ClP |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
chloro-triphenyl-[(E)-3-phenylprop-2-enyl]-λ5-phosphane |
InChI |
InChI=1S/C27H24ClP/c28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26,27-21-11-4-12-22-27)23-13-16-24-14-5-1-6-15-24/h1-22H,23H2/b16-13+ |
InChIキー |
YAUJJPFGMOYCQA-DTQAZKPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



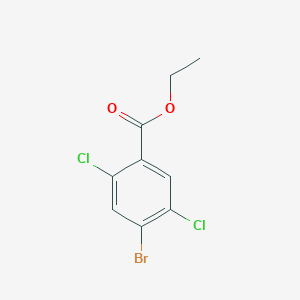
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
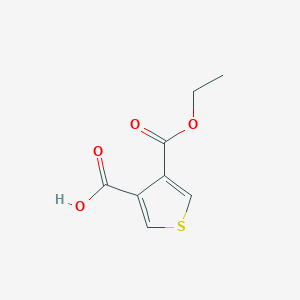

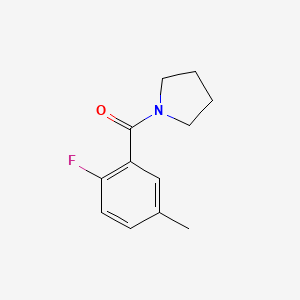
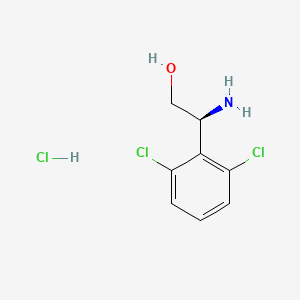

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)


